5-Methoxy-6-phenylpicolinimidamide hydrochloride

Description

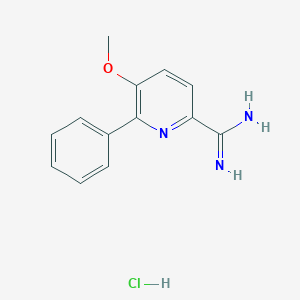

5-Methoxy-6-phenylpicolinimidamide hydrochloride is a substituted picolinimidamide derivative characterized by a methoxy group at position 5 and a phenyl group at position 6 on the pyridine ring.

Properties

CAS No. |

1179361-85-3 |

|---|---|

Molecular Formula |

C13H14ClN3O |

Molecular Weight |

263.72 g/mol |

IUPAC Name |

5-methoxy-6-phenylpyridine-2-carboximidamide;hydrochloride |

InChI |

InChI=1S/C13H13N3O.ClH/c1-17-11-8-7-10(13(14)15)16-12(11)9-5-3-2-4-6-9;/h2-8H,1H3,(H3,14,15);1H |

InChI Key |

NKUPTHNJOUYSIJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(N=C(C=C1)C(=N)N)C2=CC=CC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-6-phenylpicolinimidamide hydrochloride involves several steps, starting with the preparation of the picolinimidamide core structure. The methoxy and phenyl groups are introduced through specific substitution reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods: Industrial production of this compound typically involves bulk custom synthesis. This process ensures high purity and consistency, which are crucial for its application in research and development .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the methoxy group may be converted to a hydroxyl group.

Reduction: Reduction reactions can target the imidamide group, potentially converting it to an amine.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Formation of 5-Hydroxy-6-phenylpicolinimidamide.

Reduction: Formation of 5-Methoxy-6-phenylpicolinamine.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: 5-Methoxy-6-phenylpicolinimidamide hydrochloride is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential interactions with various biomolecules, which can lead to the discovery of new biochemical pathways and mechanisms.

Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.

Industry: In the industrial sector, this compound is used in the development of advanced materials and chemical processes .

Mechanism of Action

The mechanism of action of 5-Methoxy-6-phenylpicolinimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs, their physicochemical properties, and pharmacological relevance:

Structural and Functional Differences

- In contrast, fluorophenyl (CAS 359-83-1) introduces electron-withdrawing effects, improving resistance to oxidative metabolism . Trifluoromethyl (CAS 909109-68-8) significantly increases lipophilicity, favoring blood-brain barrier penetration, as seen in CNS-targeting analogs .

Pharmacological Potential

- While 5-Phenylpicolinimidamide HCl (CAS 19382-38-8) shows high structural similarity (0.82), the absence of a methoxy group may reduce its affinity for oxygen-dependent binding sites .

- 4-(Trifluoromethyl)picolinimidamide HCl (CAS 909109-68-8) demonstrates antiviral activity, suggesting that substituent electronegativity correlates with enzyme inhibition .

Biological Activity

5-Methoxy-6-phenylpicolinimidamide hydrochloride is a compound of interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

It features a methoxy group, a phenyl ring, and a picolinimidamide structure, which contribute to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Serotonin Receptor Agonism : The compound may interact with serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes, similar to other compounds in its class. This interaction can lead to various neurophysiological effects, including mood modulation and anxiolytic properties .

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may exhibit anti-inflammatory activity, potentially through modulation of neuroinflammatory pathways. This could be significant for conditions like depression and anxiety disorders .

- Neuroendocrine Regulation : The compound may influence neuroendocrine functions, which can affect stress responses and emotional regulation .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Clinical Trials on Depression : A clinical trial investigated the effects of this compound on patients with treatment-resistant depression. Results indicated significant reductions in depressive symptoms after administration, suggesting its potential as a rapid-acting antidepressant .

- In Vitro Studies : In vitro experiments demonstrated that the compound exhibits cytotoxic activity against various cancer cell lines, indicating potential applications in oncology. The mechanism appears to involve induction of apoptosis through mitochondrial pathways .

- Neurophysiological Studies : Research utilizing human cerebral organoids has shown that this compound can modulate neuroinflammation, which may play a role in its therapeutic effects on mood disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.